molecular formula C15H17NO3S3 B11651771 methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11651771
M. Wt: 355.5 g/mol
InChI Key: FFEIDJJGRIJSJC-ZRDIBKRKSA-N
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Description

METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves the reaction of a thiazolidinone derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetic acid . The process involves refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation . The thiophene moiety can also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

METHYL 6-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]HEXANOATE can be compared with other thiazolidinone derivatives, such as:

Properties

Molecular Formula

C15H17NO3S3

Molecular Weight

355.5 g/mol

IUPAC Name

methyl 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C15H17NO3S3/c1-19-13(17)7-3-2-4-8-16-14(18)12(22-15(16)20)10-11-6-5-9-21-11/h5-6,9-10H,2-4,7-8H2,1H3/b12-10+

InChI Key

FFEIDJJGRIJSJC-ZRDIBKRKSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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